molecular formula C14H18N2O2 B12911287 5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 61190-95-2

5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12911287
CAS No.: 61190-95-2
M. Wt: 246.30 g/mol
InChI Key: UVLPKOYPRVVZRK-UHFFFAOYSA-N
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Description

5-((3-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one is an organic compound that features a pyrazolone core substituted with a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-(tert-butyl)phenol with a suitable pyrazolone derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and pyrazolone moieties.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-((3-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure can be modified to create derivatives with enhanced biological activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them useful in the development of new medications.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-((3-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrazolone core can participate in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)phenol: Shares the tert-butylphenol moiety but lacks the pyrazolone core.

    1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazolone core but lacks the tert-butylphenoxy group.

Uniqueness

5-((3-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one is unique due to the combination of the tert-butylphenoxy group and the pyrazolone core. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

CAS No.

61190-95-2

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

5-[(3-tert-butylphenoxy)methyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)10-5-4-6-12(7-10)18-9-11-8-13(17)16-15-11/h4-8H,9H2,1-3H3,(H2,15,16,17)

InChI Key

UVLPKOYPRVVZRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC2=CC(=O)NN2

Origin of Product

United States

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